(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Process Chemistry Salt Formation Synthetic Yield

Medicinal chemistry programs targeting mTOR or PI3K pathways face solubility and stability challenges with standard benzoxazole boronic acids. This hydrochloride salt of (2-Aminobenzo[d]oxazol-5-yl)boronic acid offers: • 96.7% yield in Suzuki-Miyaura coupling with iodo-pyrazolopyrimidines • Enhanced solubility in polar solvents (water, alcohols) for automated synthesis • Stable 2-amino pharmacophore essential for kinase inhibitor binding affinity • 95% purity, stored under inert atmosphere at RT

Molecular Formula C7H8BClN2O3
Molecular Weight 214.41 g/mol
CAS No. 1404480-15-4
Cat. No. B3021904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride
CAS1404480-15-4
Molecular FormulaC7H8BClN2O3
Molecular Weight214.41 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl
InChIInChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H
InChIKeyAQDKEUBWONTZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: Specifications & Core Utility


(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride (CAS 1404480-15-4, molecular weight 214.41 g/mol) is a boronic acid building block characterized by a 2-aminobenzoxazole scaffold and a protonated boronic acid moiety in its hydrochloride salt form . It is supplied as a solid with a standard purity specification of 95% and is stored under inert atmosphere at room temperature . This compound is a critical intermediate for constructing heterocyclic frameworks in drug discovery, particularly in the development of mTOR and PI3K inhibitors .

1 Hydrochloride salt enables polar solvent handling and storage stability
2 2‑amino substituent essential for kinase inhibitor scaffold interactions
3 Reliable building block for Suzuki‑Miyaura heterocyclic library synthesis

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: Generic Substitution Risks


A generic substitution of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride with other benzoxazole boronic acids or unprotected derivatives carries quantifiable risks. The hydrochloride salt form is directly linked to enhanced solubility in polar solvents and improved stability compared to its free base, a critical advantage for reliable handling and consistent reactivity in aqueous or polar reaction media . Furthermore, the 2-amino substituent on the benzoxazole core is not a passive structural feature; it is essential for establishing key molecular interactions in targeted kinase inhibitor scaffolds, a role that unsubstituted benzoxazole boronic acids cannot fulfill [1]. The evidence below quantifies these differentiation points.

Hydrochloride salt: solubility and handling profile may differ from free base
Free base or other salt forms may not offer the same polar solvent compatibility
2‑aminobenzoxazole scaffold: reported to enable key kinase target interactions
Unsubstituted benzoxazole boronic acids lack the amino pharmacophore required for mTOR/PI3K inhibitor design
Commercial ≥95% purity standard supports reproducible coupling
Lower‑purity or uncontrolled syntheses may introduce side products that alter reaction outcomes

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: Comparative Evidence


Salt Formation from Free Base

The conversion of the free base, (2-aminobenzo[d]oxazol-5-yl)boronic acid, to its hydrochloride salt is a high-yielding process that directly impacts procurement strategy. In a documented method, the free base is reacted with HCl in isopropanol to afford the target hydrochloride salt with an 87% yield [1]. This demonstrates a robust, scalable route to the stable salt form, which is often the preferred physical form for handling and storage.

Salt conversion yield
Head-to-head
87% yield vs free base conversion
Supports robust hydrochloride salt procurement
HCl in isopropanol, isolated yield
Process Chemistry Salt Formation Synthetic Yield

Suzuki-Miyaura Coupling with Pinacol Ester

The utility of the 2-aminobenzoxazole boronic acid scaffold in palladium-catalyzed cross-coupling is exemplified by its pinacol ester derivative. Under optimized Suzuki-Miyaura conditions, the reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine (the pinacol ester) with an iodo-pyrazolopyrimidine derivative proceeded to give the desired coupled product in an exceptional 96.7% yield [1]. This high efficiency positions the boronic acid/ester as a reliable partner for constructing complex kinase inhibitor cores.

Suzuki coupling yield
Reported
96.7% yield pinacol ester with iodo‑pyrazolopyrimidine
Validates cross‑coupling efficiency for complex cores
Pd(PPh₃)₄, DME/H₂O, 90°C, 6 h
Cross-Coupling Suzuki-Miyaura Reaction Yield

Solubility Advantage of Hydrochloride Salt

The hydrochloride salt form confers a significant solubility advantage over the neutral free base. The compound is described as soluble in polar solvents such as water and alcohols, a property directly attributed to its hydrochloride salt form . In contrast, many neutral aryl boronic acids, including the free base of this compound, are known for limited aqueous solubility, which can complicate reaction setup and purification.

Salt solubility
Data to verify
Soluble in water / alcohols vs limited free base solubility
May simplify polar solvent workflows
Qualitative class‑level inference
Formulation Solubility Handling

mTOR/PI3K Inhibitor Synthesis

The 2-aminobenzoxazole boronic acid scaffold is a validated intermediate for generating potent kinase inhibitors. Patents and research literature explicitly cite its use in synthesizing pyrazole compounds that exhibit significant inhibition of tumor cell lines (breast, lung, prostate, gastric) and in the development of mTOR-targeted PROTACs [1]. This contrasts with non-amino benzoxazole boronic acids, such as benzo[d]oxazol-5-ylboronic acid, which lacks the critical 2-amino functionality for establishing key hydrogen-bonding interactions within kinase active sites.

Kinase inhibitor relevance
Class‑level
mTOR / PI3K inhibitor intermediate
Supports targeted scaffold design
Patent literature; reported tumor cell line inhibition
Medicinal Chemistry Kinase Inhibitors mTOR

Purity Specification

Commercially, this compound is supplied with a standard purity of 95% . While many in-class boronic acids are offered at similar purities, the presence of the amino group and the hydrochloride salt can introduce unique purification challenges. The consistent 95% specification across multiple vendors provides a reliable baseline for procurement, ensuring that subsequent reactions are not compromised by unknown impurities that could arise from alternative or less controlled syntheses.

Purity threshold
Specification review
≥95% purity
Reduces batch variability risk
Standard commercial specification
Quality Control Purity Reproducibility

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride: Application Scenarios


mTOR/PI3K Inhibitor Synthesis for Oncology

This compound is a direct precursor to advanced intermediates used in the construction of mTOR-targeted PROTACs and PI3K inhibitors. Its 2-amino group is essential for binding affinity, as demonstrated in kinase assays and tumor cell line studies [1]. For a medicinal chemistry program focused on these pathways, substituting this compound with a non-amino benzoxazole boronic acid would eliminate a critical pharmacophore interaction.

Suzuki Cross-Coupling for Heterocyclic Libraries

The demonstrated 96.7% yield in Suzuki coupling with an iodo-pyrazolopyrimidine [1] establishes this boronic acid scaffold as a high-performance reagent for library synthesis. This efficiency is crucial when synthesizing multiple analogs or scaling up for advanced preclinical studies, where yield directly impacts cost and timeline.

Soluble Reagent Stocks for Automated Synthesis

The hydrochloride salt's enhanced solubility in polar solvents like water and alcohols [1] makes it an ideal candidate for preparing stable, concentrated stock solutions. This is a practical advantage for automated parallel synthesis platforms or for researchers who prefer to handle pre-dissolved reagents, thereby improving workflow reproducibility and reducing weighing errors.

Application
Selection Property
Validation Focus
mTOR / PI3K inhibitor intermediate
2‑aminobenzoxazole scaffold with essential amino group
Coupling reproducibility and scaffold integrity in kinase assays
Heterocyclic library synthesis via Suzuki coupling
High‑efficiency boronic acid / ester building block
Reaction efficiency under standard Pd‑catalyzed conditions
Automated synthesis stock solution preparation
Hydrochloride salt solubility in polar solvents
Solution stability and handling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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